7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The compound contains a benzothiazepine core, which is a fused ring system containing a benzene ring and a thiazepine ring. It also has chlorobenzyl and sulfanyl substituents attached to the core. These groups could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazepine core and the chlorobenzyl and sulfanyl substituents would likely make the compound relatively non-polar. It may have limited solubility in water and could be more soluble in organic solvents .Scientific Research Applications
Pharmacological Profile
The 1,5-benzothiazepines are significant in drug research for their wide range of biological activities. These compounds, including derivatives like 7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine, have been studied for their potential as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Their diverse bioactivity profiles make them valuable leads in drug discovery, prompting extensive research into synthetic methods for their preparation and chemical transformations to explore and enhance their efficacy and safety. The structure-activity relationship (SAR) of these compounds is a key focus area, providing insights into designing newer compounds with improved pharmacological profiles (Dighe et al., 2015).
Synthetic Methods and Chemical Transformations
Innovative synthetic methods and chemical transformations of 1,5-benzothiazepine derivatives have been developed to expand their applicability in medicinal chemistry. For example, a study demonstrated the thiosulfonylation of alkenes with the insertion of sulfur dioxide under non-metallic conditions, leading to sulfonated [3,1]-benzothiazepines. This method operates smoothly at room temperature without catalysts or additives, showcasing an efficient strategy for preparing seven-membered heterocyclic compounds containing a sulfonyl group, which could be instrumental in the development of new pharmacologically active agents (He et al., 2018).
Applications in Carbonic Anhydrase Inhibition and Antibacterial Activities
Benzothiazepine derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes I and II (hCA I and II), showcasing their potential in treating conditions that benefit from carbonic anhydrase inhibition. These compounds have also demonstrated significant antibacterial activities, further underscoring their versatility and potential in therapeutic applications. The exploration of novel tetralone-based benzothiazepine derivatives has highlighted their potent enzyme inhibitory and antibacterial properties, which could lead to new treatments for various diseases (Ceylan et al., 2017).
Properties
IUPAC Name |
7-chloro-4-[(4-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NS2/c17-12-3-1-11(2-4-12)10-21-16-7-8-20-15-6-5-13(18)9-14(15)19-16/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZNGKTFNUGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.